molecular formula C16H23N B14389632 1-Benzyl-2-(but-1-en-1-yl)piperidine CAS No. 88067-48-5

1-Benzyl-2-(but-1-en-1-yl)piperidine

Cat. No.: B14389632
CAS No.: 88067-48-5
M. Wt: 229.36 g/mol
InChI Key: RLBNQEZSIHAHKY-UHFFFAOYSA-N
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Description

1-Benzyl-2-(but-1-en-1-yl)piperidine is a synthetic organic compound belonging to the piperidine family. Piperidine derivatives are known for their significant role in medicinal chemistry and pharmaceutical applications . This compound features a piperidine ring substituted with a benzyl group and a butenyl group, making it a versatile building block in organic synthesis.

Chemical Reactions Analysis

1-Benzyl-2-(but-1-en-1-yl)piperidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the butenyl group to a single bond, forming a saturated derivative.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles under controlled temperature and pressure conditions. Major products formed from these reactions include ketones, alcohols, and substituted piperidines .

Scientific Research Applications

1-Benzyl-2-(but-1-en-1-yl)piperidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-2-(but-1-en-1-yl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group enhances binding affinity to the active sites of enzymes, while the butenyl group provides additional hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

1-Benzyl-2-(but-1-en-1-yl)piperidine can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

88067-48-5

Molecular Formula

C16H23N

Molecular Weight

229.36 g/mol

IUPAC Name

1-benzyl-2-but-1-enylpiperidine

InChI

InChI=1S/C16H23N/c1-2-3-11-16-12-7-8-13-17(16)14-15-9-5-4-6-10-15/h3-6,9-11,16H,2,7-8,12-14H2,1H3

InChI Key

RLBNQEZSIHAHKY-UHFFFAOYSA-N

Canonical SMILES

CCC=CC1CCCCN1CC2=CC=CC=C2

Origin of Product

United States

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